2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline chemical properties and molecular structure
2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline chemical properties and molecular structure
Engineering Kinase Selectivity: A Technical Guide to 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline in Drug Discovery
Executive Summary
The pursuit of highly selective kinase inhibitors requires molecular building blocks that offer both structural rigidity and precise functional group orientation. 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline (CAS: 1006959-24-5) has emerged as a privileged scaffold in modern medicinal chemistry[1]. By combining a hinge-binding pyrazole core with a reactive aniline handle via a flexible methoxy linker, this compound enables the rapid synthesis of diaryl ureas, amides, and macrocyclic kinase inhibitors[2][3]. This whitepaper provides an in-depth technical analysis of its chemical properties, structural rationale, and application protocols for drug development professionals.
Chemical Identity & Structural Profiling
To effectively utilize this building block, researchers must first understand its physicochemical parameters. The molecule consists of three distinct domains: the 1,5-dimethylpyrazole ring, the ether linkage, and the ortho-substituted aniline.
Table 1: Physicochemical and Structural Properties
| Property | Value | Scientific Implication |
| IUPAC Name | 2-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline | Defines exact regiochemistry for SAR studies. |
| CAS Number | 1006959-24-5 | Critical for commercial procurement and IP tracking[4]. |
| Molecular Formula | C₁₂H₁₅N₃O | - |
| Molecular Weight | 217.27 g/mol | Low molecular weight ensures final drug candidates remain within Lipinski's Rule of 5[4]. |
| Topological Polar Surface Area (TPSA) | ~53.1 Ų | Optimal for cellular permeability and potential blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 1 (Aniline -NH₂) | Primary reactive site for coupling; acts as a donor in final urea/amide forms. |
| Hydrogen Bond Acceptors | 3 (Ether O, Pyrazole N) | Facilitates interaction with the kinase hinge region (e.g., Glu71 in p38)[2]. |
Mechanistic Rationale: The Pharmacophore Logic
The architectural design of 2-[(1,5-dimethyl-1H-pyrazol-4-YL)methoxy]aniline is not arbitrary; it is a highly optimized pharmacophore for ATP-competitive and allosteric kinase inhibition[5].
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The 1,5-Dimethylpyrazole Core: Pyrazoles are widely recognized as privileged scaffolds for kinase inhibition[1]. The nitrogen atoms can act as hydrogen bond acceptors/donors with the kinase hinge region[2]. The addition of methyl groups at the 1 and 5 positions provides crucial steric shielding. This prevents off-target binding by restricting the rotational degrees of freedom and forces the molecule into a bioactive conformation. Furthermore, the lipophilic methyl groups enhance binding affinity within hydrophobic pockets[2].
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The Methoxy Linker: The -CH₂-O- linkage provides necessary flexibility, allowing the molecule to navigate the solvent channel or the DFG-out allosteric pocket without introducing excessive entropic penalties[3].
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The Aniline Handle: Positioned ortho to the ether linkage, the primary amine is the critical synthetic vector. It allows for the divergent synthesis of ureas (by reacting with isocyanates) or amides (by reacting with activated carboxylic acids)[2][3].
Caption: Pharmacophore mapping of the building block and its logical interactions within a kinase active site.
Synthetic Pathways and Methodologies
The generation of this building block relies on a robust, two-step sequence: etherification followed by nitro reduction. The protocol below outlines the critical nitro reduction step, designed as a self-validating system to ensure high purity.
Protocol 1: Synthesis via Catalytic Hydrogenation
Objective: Reduce 2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]nitrobenzene to the target aniline without cleaving the sensitive ether linkage.
Causality & Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected over harsh dissolving metal reductions (e.g., Iron/HCl). Acidic conditions risk cleaving the benzyl-like ether linkage, whereas Pd/C provides a mild, surface-mediated reduction. The reaction is self-validating: the cessation of hydrogen gas uptake directly signals complete conversion.
Step-by-Step Methodology:
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Preparation: Dissolve 10 mmol of the nitro intermediate in 50 mL of anhydrous ethanol in a flame-dried hydrogenation flask.
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Catalyst Addition: Carefully add 10% Pd/C (0.1 mmol, 1 mol% Pd) under a blanket of argon. Caution: Pd/C is pyrophoric when dry; the argon blanket prevents premature ignition.
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Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature.
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Monitoring: Monitor the reaction via LC-MS. The reaction is complete when H₂ consumption ceases (typically 2-4 hours).
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Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 20 mL).
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline. Purify via flash chromatography (DCM:MeOH) if necessary.
Caption: Experimental workflow for the synthesis of 2-[(1,5-dimethyl-1H-pyrazol-4-YL)methoxy]aniline.
Application in Drug Discovery: Diaryl Urea Formation
The primary application of this aniline is the synthesis of diaryl urea kinase inhibitors, a class of compounds known for stabilizing the inactive "DFG-out" conformation of kinases like p38 MAP kinase[2].
Protocol 2: Synthesis of Diaryl Urea Kinase Inhibitors
Objective: Couple the aniline building block with an aryl isocyanate to form a biologically active diaryl urea.
Causality & Rationale: The reaction between an aniline and an isocyanate is highly efficient but exquisitely sensitive to moisture. Water reacts with isocyanates to form unstable carbamic acids, which decarboxylate to form anilines, subsequently reacting with another isocyanate to form a symmetric urea byproduct. Therefore, strictly anhydrous conditions and non-nucleophilic solvents (like DCM or THF) are mandatory to ensure the aniline nucleophile exclusively attacks the isocyanate carbon.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 mmol of 2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.
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Coupling: Dropwise, add 1.05 mmol of the desired aryl isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) dissolved in 2 mL of anhydrous DCM at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours. The formation of a precipitate (the urea product) often drives the reaction to completion.
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Isolation: If the product precipitates, collect it via vacuum filtration and wash with cold DCM. If it remains in solution, quench with methanol (to consume unreacted isocyanate), concentrate, and purify via silica gel chromatography.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized building block before integration into complex drug scaffolds, rigorous analytical validation is required.
Table 2: Expected Analytical Signatures for Quality Control
| Analytical Method | Expected Signature / Observation | Diagnostic Value |
| ¹H NMR (DMSO-d₆) | Singlets at ~3.7 ppm (N-CH₃) and ~2.2 ppm (C-CH₃). | Confirms the presence and intactness of the 1,5-dimethyl substitution on the pyrazole. |
| ¹H NMR (DMSO-d₆) | Singlet at ~4.9 ppm (2H, -O-CH₂-). | Validates the ether linkage; shifts downfield if the ether is cleaved. |
| ¹H NMR (DMSO-d₆) | Broad singlet at ~4.8 ppm (2H, -NH₂), exchanges with D₂O. | Confirms successful reduction of the nitro group to the primary aniline. |
| LC-MS (ESI+) | m/z [M+H]⁺ = 218.1 | Verifies the exact molecular mass (MW = 217.27). |
| HPLC (Reverse Phase) | Single sharp peak (>95% AUC) at specific retention time. | Ensures the absence of symmetric urea byproducts or unreacted nitro intermediates. |
References
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Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 Source: bioRxiv URL:[Link]
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Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry (PubMed - NIH) URL:[Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules (PMC - NIH) URL:[Link]
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Product Index - AA Blocks (CAS: 1006959-24-5) Source: AA Blocks URL:[Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 | bioRxiv [biorxiv.org]
- 4. aablocks.com [aablocks.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
